molecular formula C14H11BrN2 B7905133 5-Bromo-1-methyl-2-phenyl-1H-benzo[d]imidazole

5-Bromo-1-methyl-2-phenyl-1H-benzo[d]imidazole

Cat. No.: B7905133
M. Wt: 287.15 g/mol
InChI Key: AGXBDFLBYGQPOB-UHFFFAOYSA-N
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Description

5-Bromo-1-methyl-2-phenyl-1H-benzo[d]imidazole is a useful research compound. Its molecular formula is C14H11BrN2 and its molecular weight is 287.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-bromo-1-methyl-2-phenylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2/c1-17-13-8-7-11(15)9-12(13)16-14(17)10-5-3-2-4-6-10/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGXBDFLBYGQPOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)Br)N=C1C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Suspending 7.8 g (26 mmol) of 4′-bromo-N-methyl-2′-amino-benzanilide obtained in the above step (3) into 50 milliliter of xylene, and adding 1.5 g (7.7 mmol) of p-toluenesulfonic acid 1 hydrate, the resultant solution was refluxed with heating for 7 hours. After completing the reaction, the resultant solution was filtered. Dissolving the resultant solids into methylene chloride, the resultant solution was washed with 10% K2CO3 aqueous solution and with a saturated solution of sodium chloride, and then, after drying with the use of magnesium sulfate, the solvent was removed by distillation. Washing the filtrate with 10% K2CO3 aqueous solution and with saturated solution of sodium chloride, and then, after drying with the use of magnesium sulfate, the solvent was removed by distillation. Combining the above two kinds of residues after removing by distillation, the resultant product was refined with silicagel column chromatography, 6.50 g of 5-bromo-1-methyl-2-phenyl-1H-benzimidazole was obtained as white solids (yield: 89%).
Name
4′-bromo-N-methyl-2′-amino-benzanilide
Quantity
7.8 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four
Yield
89%

Synthesis routes and methods II

Procedure details

7.8 g (26 mmol) of 4′-bromo-N-methyl-2′-amino-benzanilide were suspended into 50 mL of xylene. Then, 1.5 g (7.7 mmol) of p-toluenesulfonic acid monohydrate was added, and the whole was refluxed under heating for 7 hours. After the completion of the reaction, the resultant was filtered. The resultant solid was dissolved into methylene chloride, washed with 10-mass % K2CO3 and a saturated sodium chloride solution, and dried with magnesium sulfate. After that, the solvent was distilled off under reduced pressure. The filtrate was washed with 10-mass % K2CO3 and a saturated sodium chloride solution, and dried with magnesium sulfate. After that, the solvent was distilled off under reduced pressure. The resultant two residues were coalesced, and the resultant was purified by means of silica gel column chromatography to obtain 6.5 g of 5-bromo-1-methyl-2-phenyl-1H-benzimidazole as a white solid (89% yield).
Name
4′-bromo-N-methyl-2′-amino-benzanilide
Quantity
7.8 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

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